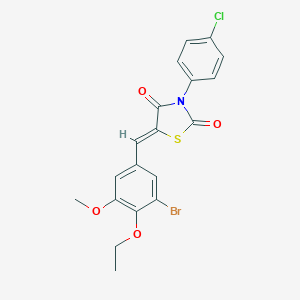
5-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione is a chemical compound with potential applications in scientific research. This compound has gained attention due to its unique chemical structure and potential for use in various fields of study.
Wirkmechanismus
The mechanism of action of 5-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione is not fully understood. However, studies have shown that it may inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells. It may also inhibit the production of pro-inflammatory cytokines and free radicals, leading to its anti-inflammatory and antioxidant properties.
Biochemical and Physiological Effects:
Studies have shown that 5-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione has biochemical and physiological effects on various cell types. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to decrease the production of pro-inflammatory cytokines and free radicals, leading to its anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione in lab experiments is its potential for use in the treatment of cancer and inflammatory diseases. It has shown promising results in inhibiting the growth of cancer cells and decreasing inflammation in vitro. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for research on 5-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione. One direction is to study its potential for use in combination with other anti-cancer or anti-inflammatory agents to increase its efficacy. Another direction is to study its pharmacokinetics and pharmacodynamics in vivo to better understand its bioavailability and efficacy. Additionally, further studies are needed to determine its potential for use in the prevention of oxidative stress-related diseases.
Synthesemethoden
The synthesis of 5-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione involves the reaction of 3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione with 3-bromo-4-ethoxy-5-methoxybenzaldehyde. The reaction is carried out in the presence of a catalyst and under specific reaction conditions. The yield of the product is dependent on the reaction conditions and the purity of the starting materials.
Wissenschaftliche Forschungsanwendungen
5-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione has potential applications in various fields of scientific research. It has been studied for its anti-cancer properties and has shown promising results in inhibiting the growth of cancer cells in vitro. It has also been studied for its anti-inflammatory properties and has shown potential for use in the treatment of inflammatory diseases. Additionally, it has been studied for its antioxidant properties and has shown potential for use in the prevention of oxidative stress-related diseases.
Eigenschaften
Produktname |
5-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione |
|---|---|
Molekularformel |
C19H15BrClNO4S |
Molekulargewicht |
468.7 g/mol |
IUPAC-Name |
(5Z)-5-[(3-bromo-4-ethoxy-5-methoxyphenyl)methylidene]-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C19H15BrClNO4S/c1-3-26-17-14(20)8-11(9-15(17)25-2)10-16-18(23)22(19(24)27-16)13-6-4-12(21)5-7-13/h4-10H,3H2,1-2H3/b16-10- |
InChI-Schlüssel |
ZQVPPCPBTWBSGQ-YBEGLDIGSA-N |
Isomerische SMILES |
CCOC1=C(C=C(C=C1Br)/C=C\2/C(=O)N(C(=O)S2)C3=CC=C(C=C3)Cl)OC |
SMILES |
CCOC1=C(C=C(C=C1Br)C=C2C(=O)N(C(=O)S2)C3=CC=C(C=C3)Cl)OC |
Kanonische SMILES |
CCOC1=C(C=C(C=C1Br)C=C2C(=O)N(C(=O)S2)C3=CC=C(C=C3)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{4-[(Z)-{(2E)-2-[(4-ethoxyphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-2-methoxyphenoxy}acetic acid](/img/structure/B301077.png)
![[2-({2-[(4-Ethoxyphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetonitrile](/img/structure/B301078.png)
![{4-[(Z)-{(2E)-2-[(4-ethoxyphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}acetic acid](/img/structure/B301079.png)
![2-[(4-Ethoxyphenyl)imino]-3-ethyl-5-(2-hydroxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B301082.png)
![5-[4-(Allyloxy)-3-chlorobenzylidene]-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one](/img/structure/B301083.png)
![2-[(4-Ethoxyphenyl)imino]-3-ethyl-5-{4-hydroxy-3-nitrobenzylidene}-1,3-thiazolidin-4-one](/img/structure/B301084.png)
![5-(2-Chloro-4,5-dimethoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one](/img/structure/B301085.png)
![5-(5-Bromo-3-chloro-2-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one](/img/structure/B301086.png)
![5-(5-Chloro-2-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one](/img/structure/B301087.png)
![2-[(4-Ethoxyphenyl)imino]-5-[3-ethoxy-4-(2-propynyloxy)benzylidene]-3-ethyl-1,3-thiazolidin-4-one](/img/structure/B301089.png)
![5-(4-Chlorobenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one](/img/structure/B301090.png)
![5-[(5-Bromo-2-furyl)methylene]-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one](/img/structure/B301095.png)
![2-[(4-Ethoxyphenyl)imino]-3-ethyl-5-(2-thienylmethylene)-1,3-thiazolidin-4-one](/img/structure/B301096.png)
![5-(2-Ethoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one](/img/structure/B301098.png)